molecular formula C7H6ClF3N2O2S B13460308 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride CAS No. 1196153-77-1

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride

Cat. No.: B13460308
CAS No.: 1196153-77-1
M. Wt: 274.65 g/mol
InChI Key: PHMLSXGKBVCHBX-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H6ClF3N2O2S and a molecular weight of 274.65 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a pyrazine ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for various applications.

Chemical Reactions Analysis

2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce the trifluoromethyl group into target molecules .

Comparison with Similar Compounds

Similar compounds to 2-(5-(Trifluoromethyl)pyrazin-2-YL)ethanesulfonyl chloride include:

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazine ring, providing distinct reactivity and application potential in various fields.

Properties

CAS No.

1196153-77-1

Molecular Formula

C7H6ClF3N2O2S

Molecular Weight

274.65 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl chloride

InChI

InChI=1S/C7H6ClF3N2O2S/c8-16(14,15)2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2

InChI Key

PHMLSXGKBVCHBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)Cl

Origin of Product

United States

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